Product packaging for Boc-Gly-Gly-Phe-Gly-OH(Cat. No.:CAS No. 200427-88-9)

Boc-Gly-Gly-Phe-Gly-OH

Cat. No.: B8780572
CAS No.: 200427-88-9
M. Wt: 336.34 g/mol
InChI Key: HXUVTXPOZRFMOY-NSHDSACASA-N
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Description

Contextualization within Peptide Chemistry and Biochemistry

Gly-Gly-L-Phe is a tripeptide, a short chain composed of three amino acid residues linked by two peptide bonds. The sequence consists of two glycine (B1666218) (Gly) residues followed by a single L-phenylalanine (L-Phe) residue at the C-terminus. Within the vast landscape of peptide chemistry, small peptides like Gly-Gly-L-Phe serve as fundamental building blocks for understanding the structural and functional properties of larger proteins. The presence of the simplest amino acid, glycine, which lacks a side chain, imparts significant conformational flexibility to the peptide backbone. In contrast, the L-phenylalanine residue introduces a bulky, aromatic benzyl (B1604629) side chain, which imposes steric constraints and participates in non-covalent interactions such as hydrophobic and π-stacking interactions. The interplay between the flexible glycine units and the sterically demanding phenylalanine residue makes Gly-Gly-L-Phe an intriguing subject for conformational analysis.

The synthesis of Gly-Gly-L-Phe and its derivatives is relevant in the context of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The N-terminally protected form, Fmoc-Gly-Gly-L-Phe, where Fmoc stands for fluorenylmethyloxycarbonyl, is a commercially available reagent used in the stepwise assembly of larger peptide chains. This highlights the role of Gly-Gly-L-Phe as a component in the construction of more complex biomolecules for various research applications.

Significance as a Model Tripeptide for Fundamental Studies

The primary significance of Gly-Gly-L-Phe as a model tripeptide stems from the detailed knowledge of its three-dimensional structure, which has been elucidated through single-crystal X-ray diffraction analysis of its hydrochloride salt (Gly-Gly-L-Phe·HCl). researchgate.net Such high-resolution structural data are invaluable for fundamental studies in biophysical chemistry and structural biology.

The precise atomic coordinates, bond lengths, and torsion angles determined from the crystal structure provide a benchmark for the validation and refinement of computational models and molecular mechanics force fields used to predict peptide and protein conformations. The folded backbone conformation observed in the solid state, influenced by intramolecular and intermolecular interactions, offers insights into the folding propensities of short peptide sequences. An intramolecular water bridge linking the two ends of the molecule has been observed in its crystalline form. researchgate.net

Table 1: Key Torsion Angles of the Gly-Gly-L-Phe Backbone in its Crystalline State researchgate.net

Torsion Angle Value (°)
ψ1 (Gly1) 165.5
ω1 (Gly1-Gly2) -168.7
φ2 (Gly2) 63.6
ψ2 (Gly2) -153.6
ω2 (Gly2-L-Phe3) 176.5
φ3 (L-Phe3) -72.2

The phenylalanine side chain also adopts a specific conformation, described by the χ1 and χ2 torsion angles. These angles determine the spatial orientation of the aromatic ring, which is crucial for its potential interactions with other molecules.

Table 2: Phenylalanine Side Chain Torsion Angles in Crystalline Gly-Gly-L-Phe researchgate.net

Torsion Angle Value (°)
χ1 -79.5

Overview of Research Trajectories for Gly-Gly-L-Phe

Current and potential research involving Gly-Gly-L-Phe can be broadly categorized into a few key areas:

Structural and Conformational Analysis: The existing crystal structure serves as a foundation for further computational and experimental studies. Research in this area aims to understand the conformational landscape of Gly-Gly-L-Phe in different environments, such as in aqueous solution, and to explore how factors like pH and temperature influence its structure. These studies are fundamental to understanding the initial stages of protein folding.

Peptide Synthesis and Methodology: As evidenced by the availability of Fmoc-Gly-Gly-L-Phe, this tripeptide is a useful fragment in the synthesis of more complex peptides. Research in this domain may focus on optimizing synthetic strategies for peptides containing Gly-Gly-L-Phe motifs and exploring its use in the creation of peptidomimetics or other modified peptides with specific biological activities.

Biophysical and Biochemical Probes: While not extensively documented, small peptides like Gly-Gly-L-Phe could potentially be used as probes to study enzyme-substrate interactions, particularly for proteases that recognize specific peptide sequences. The well-defined structure of Gly-Gly-L-Phe would be advantageous in interpreting the results of such binding studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N4O5 B8780572 Boc-Gly-Gly-Phe-Gly-OH CAS No. 200427-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200427-88-9

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1

InChI Key

HXUVTXPOZRFMOY-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

Synthetic Methodologies and Strategies for Glycine, Glycylglycyl L Phenylalanyl

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the chemical synthesis of peptides. biosynth.com In SPPS, the peptide chain is incrementally assembled on a macroscopic, insoluble resin support. biosynth.com This approach facilitates the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing. biosynth.com The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. biosynth.com

Fmoc-Based Protection Strategies and Coupling Agents

The most prevalent strategy in modern SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. biosynth.comresearchgate.net The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). thermofisher.comuci.edu The side chains of trifunctional amino acids are protected with acid-labile groups, creating an orthogonal protection scheme where the Nα-protecting group and side-chain protecting groups can be removed under different conditions. biosynth.comresearchgate.net

For the synthesis of Gly-Gly-Phe-Gly, the sequence would be assembled on a suitable resin, starting with the C-terminal glycine (B1666218). A common and efficient strategy for sequences containing repeating glycine units is the use of a pre-formed dipeptide, such as Fmoc-Gly-Gly-OH, which can be coupled in a single step to reduce the number of cycles and potential for side reactions. google.com Following the coupling of Fmoc-Gly-Gly-OH, the subsequent amino acids, Fmoc-L-phenylalanyl-OH and another Fmoc-glycyl-OH, would be coupled sequentially.

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using various coupling agents. The choice of coupling agent can influence the reaction rate and the degree of racemization. thermofisher.com Common classes of coupling agents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. thermofisher.comcreative-peptides.com

Coupling Agent Class Examples Activating Mechanism
CarbodiimidesDIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide)Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to suppress racemization.
Phosphonium SaltsBOP, PyBOPReacts with the carboxylic acid to form a phosphonium ester, which is a highly reactive acylating agent.
Aminium/Uronium SaltsHBTU, HATU, TBTUForms an active ester (e.g., OBt or OAt ester) in the presence of a base, which then reacts with the free amine.

For the Gly-Gly-Phe-Gly sequence, a standard coupling protocol would involve dissolving the Fmoc-protected amino acid with a coupling agent and an additive in a solvent like DMF, and then adding this activated mixture to the resin with the free N-terminal amine. uci.edu The completion of the coupling reaction can be monitored using qualitative tests such as the ninhydrin (B49086) test. google.com

Alternative Protecting Group Chemistries

While Fmoc/tBu chemistry is the most common, the tert-butoxycarbonyl (Boc) protecting group represents an alternative for Nα-amino protection. biosynth.com The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). creative-peptides.com In the Boc strategy, side-chain protecting groups are generally benzyl-based and are removed in a final step with strong acids like anhydrous hydrogen fluoride (B91410) (HF). biosynth.com The repetitive use of acid for deprotection in Boc-SPPS can be a limitation. researchgate.net

For the synthesis of Gly-Gly-Phe-Gly, the phenylalanine side chain does not require protection. However, in the synthesis of more complex peptides, a variety of side-chain protecting groups are available that are compatible with both Fmoc and Boc strategies. The principle of orthogonality is key, ensuring that the selective removal of one type of protecting group can be achieved without affecting others. For instance, protecting groups that are removable by photolysis, fluoride, or specific enzymes offer additional levels of orthogonality for the synthesis of complex peptides with specific modifications.

Protecting Group Chemical Family Cleavage Condition Typical Use
FmocFluorenylmethyloxycarbonylBase (e.g., 20% piperidine in DMF)Nα-amino protection
Boctert-ButoxycarbonylAcid (e.g., TFA)Nα-amino or side-chain protection
Z (Cbz)BenzyloxycarbonylCatalytic hydrogenation (H2/Pd), strong acidNα-amino or side-chain protection
Trt (Trityl)TriphenylmethylMild acid (e.g., 1% TFA in DCM)Side-chain protection (e.g., Cys, His, Asn, Gln)
tBu (tert-Butyl)tert-ButylStrong acid (e.g., TFA)Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr)

Resin Selection and Cleavage Techniques

The choice of solid support is crucial for a successful SPPS. Resins are typically based on a polystyrene matrix cross-linked with divinylbenzene. researchgate.net For the synthesis of a C-terminal carboxylic acid peptide like Gly-Gly-Phe-Gly, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin. researchgate.netbiotage.com

Wang resin is a benzyl (B1604629) alcohol-based linker that is cleaved under strong acidic conditions, typically with a high concentration of TFA. biotage.com 2-CTC resin is more acid-labile, allowing for the cleavage of the peptide under milder acidic conditions, which can be advantageous for sensitive peptides or when it is desirable to keep side-chain protecting groups intact. biosynth.compeptide.com For a short peptide like Gly-Gly-Phe-Gly, a higher substitution resin may be utilized. peptide.com

Once the peptide sequence is fully assembled, the final step is the cleavage of the peptide from the resin, which is often accompanied by the simultaneous removal of any side-chain protecting groups. peptide.com This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly TFA, and a variety of scavengers. peptide.comgoogleapis.com Scavengers are necessary to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan or methionine. peptide.com For Gly-Gly-Phe-Gly, which lacks highly sensitive residues, a simple cleavage cocktail can be used.

A standard cleavage procedure for a peptide on Wang resin involves:

Removal of the final N-terminal Fmoc group. peptide.com

Washing the peptide-resin with a solvent like dichloromethane (B109758) (DCM). thermofisher.com

Treating the resin with a cleavage cocktail, for example, a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 1-3 hours at room temperature. thermofisher.comgoogleapis.com

Filtering the resin to collect the filtrate containing the cleaved peptide. thermofisher.compeptide.com

Precipitating the crude peptide by adding the filtrate to cold diethyl ether. peptide.com

Isolating the precipitated peptide by centrifugation or filtration and washing with cold ether. peptide.compeptide.com

Resin Type Linker Type Cleavage Condition Product C-Terminus
Wang Resinp-alkoxybenzyl alcohol95% TFACarboxylic acid
2-Chlorotrityl Chloride Resin2-Chlorotrityl1-3% TFA in DCM or Acetic AcidCarboxylic acid (fully protected peptide possible)
Rink Amide ResinFmoc-Rink Amide95% TFAAmide
Sieber Amide ResinXanthenyl1% TFA in DCMAmide (fully protected peptide possible)

Solution-Phase Peptide Synthesis Methods

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a suitable solvent. rsc.org Unlike SPPS, all reactants, intermediates, and products are in the solution phase, which necessitates purification after each step. rsc.org This method is particularly useful for the large-scale synthesis of short peptides. biosynth.com

Conventional Solution-Phase Techniques

In conventional solution-phase synthesis, protecting groups are used for the N-terminus, C-terminus, and any reactive side chains. The synthesis can be performed in a stepwise manner, adding one amino acid at a time, or through a fragment condensation approach, where smaller, pre-synthesized peptide fragments are coupled together. acs.org

For the synthesis of Gly-Gly-Phe-Gly, a fragment condensation strategy could involve the synthesis of two dipeptides, for example, Boc-Gly-Gly-OH and H-Phe-Gly-OEt. These fragments would then be coupled using a suitable coupling agent, followed by deprotection of the N- and C-termini to yield the final tetrapeptide. Purification of intermediates at each stage is typically performed by extraction, precipitation, or crystallization. acs.org

Enzymatic Synthesis Pathways for Peptide Bond Formation

Enzymatic peptide synthesis offers a green chemistry alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation. This is typically achieved by controlling the reaction conditions, such as pH, solvent composition, and substrate modification, to favor synthesis over hydrolysis. nih.gov

The enzyme papain, a cysteine protease, has been shown to catalyze the synthesis of dipeptides. nih.govtandfonline.com For instance, the synthesis of a Gly-Phe dipeptide can be achieved using papain. tandfonline.com While the direct enzymatic synthesis of the full Gly-Gly-Phe-Gly tetrapeptide is not extensively documented, it is conceivable through a chemoenzymatic approach. This could involve the enzymatic synthesis of dipeptide fragments, which are then coupled together chemically or through a subsequent enzymatic ligation step. nih.gov The use of immobilized enzymes can further enhance the efficiency and reusability of the biocatalyst. nih.gov

Green Chemistry Principles in Peptide Synthesis Optimization

The choice of solvent is a primary consideration in greening peptide synthesis. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) have historically been the solvents of choice but are now recognized for their toxicity. Research has focused on identifying more benign alternatives. Propylene (B89431) carbonate, for instance, has emerged as a viable green polar aprotic solvent that can replace DCM and DMF in both solution-phase and solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgresearchgate.net Studies have shown that chemical yields for coupling and deprotection reactions in propylene carbonate are comparable to those in conventional solvents. researchgate.net

Another approach to greener peptide synthesis is the reduction of solvent use altogether. Methodologies that combine deprotection and coupling steps in a single pot, thereby eliminating intermediate washing steps, significantly reduce solvent consumption. peptide.com For instance, an in situ Fmoc removal protocol has been developed where piperidine is added directly to the coupling cocktail after the reaction is complete, leading to a substantial decrease in solvent waste. peptide.com

The following interactive table summarizes some greener solvent alternatives and their relevant properties for peptide synthesis.

Table 1: Properties of Greener Solvents for Peptide Synthesis

Solvent Boiling Point (°C) Polarity Biodegradable Key Advantages in Peptide Synthesis
Propylene Carbonate 242 High Yes Effective replacement for DMF and DCM; low toxicity.
2-Methyltetrahydrofuran (2-MeTHF) 80 Medium Yes Derived from renewable resources; can be a substitute for THF and DCM.
Cyclopentyl Methyl Ether (CPME) 106 Low No High boiling point and low peroxide formation make it a safer alternative to other ethers.
N-Butylpyrrolidone (NBP) 244 High Yes A non-toxic and biodegradable alternative to NMP. rgdiscovery.com

Advanced Synthetic Challenges and Innovations

The synthesis of Gly-Gly-Phe, while seemingly straightforward, presents several challenges that are common to peptide synthesis in general. These include the prevention of racemization, the implementation of high-throughput methods, and ensuring the correct formation of peptide bonds.

Racemization, the conversion of a chiral amino acid to a mixture of L- and D-enantiomers, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. The C-terminal phenylalanine in Gly-Gly-Phe is particularly susceptible to racemization during the activation of its carboxylic acid group for coupling.

The choice of coupling reagent plays a significant role in controlling racemization. Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to racemization, especially when used alone. peptide.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) can suppress this side reaction by forming active esters that are less prone to racemization. americanpeptidesociety.org

Uronium-based coupling reagents, such as HBTU and HATU, were developed to be more efficient and to minimize racemization. peptide.comacs.org More recently, coupling reagents based on OxymaPure, like COMU, have been shown to be even more effective at reducing epimerization and are considered safer alternatives to benzotriazole-based reagents. acs.org

The reaction conditions, including the type of base and solvent, also influence the extent of racemization. The use of sterically hindered bases like diisopropylethylamine (DIPEA) is common, but careful optimization of the amount used is necessary to avoid promoting racemization.

The following interactive data table illustrates the effect of different coupling reagents on the degree of racemization in peptide synthesis.

Table 2: Influence of Coupling Reagents on Racemization

Coupling Reagent Additive Base Racemization Level
DCC - NMM Moderate to High
DCC HOBt NMM Low
HBTU - DIPEA Low
HATU - DIPEA Very Low
COMU - DIPEA Very Low

Automated solid-phase peptide synthesis (SPPS) has become the standard for the routine synthesis of peptides. americanpeptidesociety.org This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. nih.gov The automation of the repetitive steps of deprotection, washing, coupling, and washing significantly increases efficiency and reproducibility. americanpeptidesociety.org

For the synthesis of Gly-Gly-Phe, the C-terminal L-phenylalanine would first be attached to a solid support resin. The synthesis would then proceed with the sequential coupling of glycine residues. Each cycle of the synthesis involves the removal of the N-terminal protecting group (commonly the Fmoc group), washing the resin, coupling the next protected amino acid using a suitable activating agent, and a final wash.

High-throughput synthesis platforms allow for the parallel synthesis of many different peptides simultaneously. nih.gov These systems often utilize multi-well plates or other array formats to carry out a large number of individual syntheses. nih.gov This technology is particularly valuable in drug discovery and proteomics research for the rapid generation of peptide libraries.

The following interactive data table outlines a typical cycle in an automated solid-phase peptide synthesis using Fmoc chemistry.

Table 3: A Standard Cycle in Automated Fmoc-SPPS

Step Reagent/Solvent Purpose
1. Deprotection 20% Piperidine in DMF Removal of the Fmoc protecting group from the N-terminus.
2. Washing DMF Removal of excess piperidine and the cleaved Fmoc group.
3. Coupling Fmoc-amino acid, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMF Formation of the new peptide bond.
4. Washing DMF Removal of excess reagents and byproducts.

Chemoselectivity in peptide synthesis refers to the selective reaction of the desired functional groups while avoiding unwanted side reactions with other functional groups present in the amino acid side chains. For Gly-Gly-Phe, the side chain of phenylalanine is a benzyl group, which is relatively unreactive under standard peptide synthesis conditions. However, in more complex peptides with a variety of functionalized side chains, protecting groups are essential to ensure chemoselectivity.

Regioselectivity concerns the formation of the peptide bond at the correct position, specifically the α-amino group of one amino acid and the α-carboxyl group of another. The use of N-terminal and C-terminal protecting groups is the fundamental strategy to ensure this regioselectivity. In the synthesis of Gly-Gly-Phe, each glycine and phenylalanine residue is introduced with its amino group protected (e.g., with an Fmoc group) and its carboxyl group activated for coupling. This ensures that the peptide chain is extended in the correct N-to-C direction.

A key aspect of regioselective peptide bond formation is the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive species, such as an active ester or an acylphosphonium salt, through the use of coupling reagents. peptide.com The activated carboxyl group is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of the desired amide bond. khanacademy.org

Advanced Structural Characterization and Conformational Analysis of Glycine, Glycylglycyl L Phenylalanyl

Spectroscopic Probes for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of peptides in solution and in the solid state, providing information at the atomic level.

In solution, peptides like Gly-Gly-Phe exist in a dynamic equilibrium of different conformations. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the average conformation and to study the internal motions.

1D ¹H NMR Spectroscopy provides initial information about the chemical environment of the protons in the molecule. The chemical shifts of the amide protons are particularly sensitive to their involvement in hydrogen bonds. For peptides, these typically appear in the region of 6.5-8.5 ppm. The α-proton chemical shifts are indicative of the backbone conformation.

2D NMR Spectroscopy provides more detailed information about the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. This allows for the assignment of protons within each amino acid residue. For Gly-Gly-L-Phe, COSY spectra would show correlations between the amide and α-protons of each residue, as well as between the α- and β-protons of the phenylalanine side chain.

TOCSY (Total Correlation Spectroscopy) extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a specific amino acid residue, from the amide proton to the side chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. NOESY data is crucial for determining the three-dimensional structure of peptides in solution. For Gly-Gly-L-Phe, NOEs between backbone protons of adjacent residues (e.g., the α-proton of one residue and the amide proton of the next) provide information about the backbone torsion angles (φ and ψ). NOEs between side chain protons and backbone protons provide information about the side chain conformation (χ angles).

A hypothetical table of expected ¹H chemical shifts for Gly-Gly-L-Phe in D₂O is presented below, based on typical values for amino acids in peptides.

ProtonExpected Chemical Shift (ppm)
Gly1-αH~3.8
Gly2-αH~3.9
Phe3-αH~4.5
Phe3-βH~3.0, ~3.2
Phe3-aromatic H~7.2-7.4

This is an interactive data table. You can sort and filter the data.

In the solid state, the conformation of a peptide is fixed in the crystal lattice. Solid-state NMR (ssNMR) is a powerful technique to study the structure of peptides in their crystalline or amorphous solid forms.

For Gly-Gly-L-Phe, the solid-state conformation has been determined by X-ray crystallography for its hydrochloride salt. nih.gov This study revealed a folded backbone structure. nih.gov The peptide units are in the trans conformation, and there are significant deviations from planarity in one of the peptide bonds. nih.gov

The torsion angles determined from the crystal structure provide a static picture of the molecule in the solid state.

Torsion AngleValue (°)
ψ₁165.5
ω₁-168.7
φ₂63.6
ψ₂-153.6
ω₂176.5
φ₃-72.2
ψ₃166.5
χ₁ (Phe)-79.5
χ₂ (Phe)86.8

This is an interactive data table. You can sort and filter the data.

Solid-state NMR can be used to further probe the local environment and dynamics in the solid state. ¹³C and ¹⁵N ssNMR are particularly informative. The chemical shifts of the carbonyl carbons and amide nitrogens are sensitive to the local conformation and hydrogen bonding. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For glycine-containing peptides, solid-state NMR has been used to differentiate between different polymorphic forms and to study the distribution of torsion angles. rsc.org While specific ssNMR data for Gly-Gly-L-Phe is not available, studies on other peptides containing phenylalanine have shown that the ¹³C chemical shifts of the aromatic side chain are sensitive to the local electrostatic environment.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the peptide backbone, especially the amide groups. The frequencies of the amide bands are indicative of the secondary structure and hydrogen bonding patterns.

The main amide bands are:

Amide A: (around 3300 cm⁻¹) primarily due to N-H stretching. Its position is sensitive to hydrogen bonding; a lower frequency indicates stronger hydrogen bonding.

Amide I: (1600-1700 cm⁻¹) is mainly due to the C=O stretching vibration of the peptide bond. This is the most sensitive vibrational probe for the secondary structure of peptides.

Amide II: (1500-1600 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching.

For the dipeptide Gly-L-Phe, the IR spectrum shows a broad band in the 3400-2000 cm⁻¹ region, which is assigned to a combination of symmetric and asymmetric N-H and C-H stretching vibrations, including intramolecular and intermolecular hydrogen bonds.

Vibrational ModeApproximate Frequency (cm⁻¹)
Amide A (N-H stretch)~3300
C-H stretch (aromatic)~3060
C-H stretch (aliphatic)~2950
Amide I (C=O stretch)~1650
Amide II (N-H bend, C-N stretch)~1540
COO⁻ asymmetric stretch~1590
COO⁻ symmetric stretch~1400

This is an interactive data table. You can sort and filter the data.

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying the vibrations of non-polar groups, such as the aromatic side chain of phenylalanine. It is also sensitive to the backbone conformation.

A detailed study on the tripeptide Gly-Phe-Gly, a close analog of Gly-Gly-L-Phe, provides significant insight into the Raman markers for this type of peptide. The Raman spectrum of Gly-Phe-Gly shows several characteristic bands for the phenylalanine side chain.

The analysis of the Raman spectra of Gly-Phe-Gly, supported by density functional theory (DFT) calculations, has shown that the wavenumbers of the phenylalanine Raman markers are sensitive to the backbone and side-chain conformations. For example, the F3 marker at around 1207 cm⁻¹ shows a significant shift depending on the peptide's conformation.

Phenylalanine Raman MarkerApproximate Wavenumber (cm⁻¹)Vibrational Assignment
F1~1605Ring C-C stretch
F2~1586Ring C-C stretch
F3~1207Ring C-H in-plane bend
F4~1031Ring C-H in-plane bend
F5~1004Ring breathing
F6~622Ring deformation

This is an interactive data table. You can sort and filter the data.

The amide I and amide III bands in the Raman spectrum also provide information about the backbone conformation. For polyglycine, Raman studies have shown that the conformational ensemble in solution is dominated by an extended 3₁-helix, also known as the polyglycine II (PGII) conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. For peptides containing phenylalanine, the CD spectrum is influenced by the electronic transitions of both the peptide backbone and the aromatic side chain. The aromatic chromophore of L-phenylalanine can produce a distinct CD pattern, including an ultra-narrow peak that signifies the formation of chiral structural features. nih.gov

X-ray Crystallography and Diffraction Studies for Solid-State Structures

In the crystal structure of glycyl-glycyl-L-phenylalanine hydrochloride, the molecule exhibits a folded peptide backbone. researchgate.net The peptide units are in the trans conformation, with one unit showing a significant deviation from planarity. researchgate.net An intramolecular water bridge connects the two ends of the molecule, contributing to its compact conformation. researchgate.net The packing of the molecules within the crystal lattice is stabilized by a network of hydrogen bonds.

Table 1: Crystallographic and Torsion Angle Data for Glycyl-glycyl-L-phenylalanine Hydrochloride researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.877
b (Å) 9.956
c (Å) 32.690
Z 4
ψ₁ 165.5°
ω₁ -168.7°
φ₂ 63.6°
ψ₂ -153.6°
ω₂ 176.5°
φ₃ -72.2°
ψ₃ 166.5°
χ₁ (Phe) -79.5°

This data represents the determined structure for the tripeptide analog and serves as a model for the likely solid-state conformation of Glycine (B1666218), glycylglycyl-L-phenylalanyl-.

Conformational Dynamics and Energy Landscape Exploration

Beyond a static solid-state structure, peptides in the gas and solution phases exist as an ensemble of interconverting conformers. Understanding these dynamics and the underlying energy landscape is key to comprehending their behavior.

Experimental Studies of Conformational Preferences in Solution and Gas Phase

In the gas phase, free from solvent interactions, a peptide can explore its intrinsic conformational preferences. Studies on the tetrapeptide Glycine-Phenylalanine-Glycine-Glycine (GFGG) using a combination of spectroscopic methods and theoretical calculations have revealed a complex potential energy surface with numerous stable conformers. acs.org These studies find that in a vacuum, the peptide favors compact structures that are stabilized by weak interactions between peripheral atoms. researchgate.net

In solution, the peptide's conformation is heavily influenced by its interaction with solvent molecules. For glycine-rich peptides, there is a strong preference for extended conformations in aqueous solution. researchgate.net This is driven by the tendency of water to maximize hydrogen bonding with the peptide backbone.

Role of Intermolecular and Intramolecular Interactions in Conformation

The conformation of Glycine, glycylglycyl-L-phenylalanyl- is dictated by a balance of intramolecular and intermolecular forces. The Phenylalanine-Glycine (FG) motif is a key element in mediating these interactions. researchgate.net

Intramolecular Interactions: Within a single peptide chain, FG motifs can function as "intramolecular cohesion elements". researchgate.net The hydrophobic phenylalanine side chains can cluster together through non-covalent interactions, promoting a more compact and ordered structure than would be expected for a random coil. researchgate.net This intramolecular cohesion can lead to the formation of dynamic, non-random tertiary structures. researchgate.net

Intermolecular Interactions: FG motifs are also critical for interactions between peptide chains. These low-affinity, cohesive interactions can lead to the self-association of peptides and are fundamental to the formation of larger assemblies. nih.gov The interactions are primarily mediated by the FG motifs, but the nature of the spacer regions between them also plays a significant role. nih.gov Both hydrophobic and aromatic (π-π stacking) interactions between phenylalanine residues are key drivers of this association. osti.gov

Analysis of Peptide Radical Cations and Fragmentation Pathways

The study of peptide radical cations in the gas phase via mass spectrometry provides fundamental insights into their electronic structure and fragmentation chemistry. For peptides containing an aromatic residue like phenylalanine, it was traditionally thought that the radical would localize on the aromatic ring, forming a π-radical.

However, comprehensive studies on the closely related tripeptide glycylphenylalanylglycine ([GFG]) have challenged this notion. When radical cations of [GFG] are generated, the majority of the population (approximately 75%) exists as an α-radical, where the radical is located on the alpha-carbon of the central phenylalanine residue ([GFα•G]⁺). A smaller portion (25%) exists as a captodative structure with the radical on the N-terminal glycine's alpha-carbon ([Gα•FG]⁺). This preference for an α-radical is attributed to the relatively high ionization energy of the phenylalanine side chain.

The fragmentation of these radical cations upon collisional activation leads to specific product ions, with the primary dissociation product being [b₂-H]•+. The analysis of these fragmentation pathways, supported by isotopic labeling and theoretical calculations, provides a detailed map of the peptide's reactivity and stability as a radical species.

Table 2: Isomeric Distribution of Glycylphenylalanylglycine Radical Cations ([GFG]•+)

Isomer Radical Position Population Relative Enthalpy (kcal/mol)
[GFα•G]⁺ Phenylalanine α-carbon ~75% +6.8

Enzymatic Interactions and Biochemical Transformations of Glycine, Glycylglycyl L Phenylalanyl Non Human Biological Systems

Proteolytic Degradation Mechanisms

The breakdown of Glycine (B1666218), glycylglycyl-L-phenylalanyl- is mediated by proteolytic enzymes that cleave its peptide bonds. The specificity of these enzymes, the kinetics of the hydrolysis reaction, and environmental factors such as pH all play significant roles in the degradation process.

Substrate Specificity for Non-Human Proteases (e.g., Cathepsins B and D in vitro)

In vitro studies with non-human proteases, particularly the lysosomal cysteine protease Cathepsin B and the aspartic protease Cathepsin D, provide insights into the substrate specificity for the cleavage of Glycine, glycylglycyl-L-phenylalanyl-.

Cathepsin B: This enzyme exhibits both endopeptidase and dipeptidyl carboxypeptidase activities. The degradation of Glycine, glycylglycyl-L-phenylalanyl- by Cathepsin B would likely involve the cleavage of the glycyl-L-phenylalanyl bond. The specificity of Cathepsin B is influenced by the amino acid residues at the P2 and P1 positions (N-terminal to the scissile bond). While Cathepsin B shows a preference for hydrophobic residues at the P2 position, the presence of glycine at both P2 (glycyl) and P3 (glycyl) positions in this tripeptide may influence the binding affinity and cleavage efficiency. The phenylalanine residue at the P1' position is generally well-tolerated by Cathepsin B.

Cathepsin D: This aspartic protease preferentially cleaves peptide bonds between two hydrophobic amino acid residues, particularly at the P1 and P1' positions. In the case of Glycine, glycylglycyl-L-phenylalanyl-, the most probable cleavage site for Cathepsin D would be the glycyl-L-phenylalanyl bond, where phenylalanine occupies the P1' position. The presence of glycine at the P1 and P2 positions is less optimal for Cathepsin D, which typically favors larger hydrophobic or aromatic residues in these subsites. However, cleavage can still occur, albeit potentially at a lower rate compared to more ideal substrates.

Table 1: Inferred Proteolytic Cleavage of Glycine, glycylglycyl-L-phenylalanyl- by Cathepsins B and D

Enzyme Predicted Cleavage Site P3 P2 P1 P1'
Cathepsin B Glycyl-L-phenylalanyl Glycine Glycine Glycine L-Phenylalanine
Cathepsin D Glycyl-L-phenylalanyl Glycine Glycine Glycine L-Phenylalanine

Kinetics of Enzymatic Hydrolysis in vitro

The Km value, representing the substrate concentration at half the maximum velocity, would indicate the binding affinity of the enzyme for the tripeptide. The kcat value, or turnover number, would represent the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is often expressed as the kcat/Km ratio. For small, non-ideal substrates like Glycine, glycylglycyl-L-phenylalanyl-, it is expected that the Km values would be relatively high and the kcat values would be modest, resulting in moderate catalytic efficiency compared to optimized peptide substrates.

Table 2: Representative Kinetic Parameters for the Hydrolysis of Small Peptides by Cathepsins

Enzyme Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Cathepsin B Z-Arg-Arg-AMC ~200 ~5 ~25,000
Cathepsin D Z-Phe-Ala-AMC ~50 ~0.5 ~10,000

Note: Z represents a benzyloxycarbonyl protecting group, and AMC represents 7-amino-4-methylcoumarin. These are fluorogenic substrates used to measure enzyme activity and are not identical to the target compound.

Influence of pH and Environmental Factors on Degradation Rates

The activity of both Cathepsin B and Cathepsin D is highly dependent on pH. Cathepsin B, a cysteine protease, generally exhibits optimal activity in the acidic environment of lysosomes, with a pH optimum typically between 4.5 and 6.5. However, it can retain some activity at neutral pH. The rate of Glycine, glycylglycyl-L-phenylalanyl- degradation by Cathepsin B in vitro would be expected to be maximal within this acidic pH range.

Cathepsin D, an aspartic protease, also functions optimally under acidic conditions, with a pH optimum typically around 3.5 to 5.0. Its activity decreases significantly at neutral pH. Therefore, the degradation of Glycine, glycylglycyl-L-phenylalanyl- by Cathepsin D would be most efficient in a highly acidic environment.

Other environmental factors that can influence degradation rates in vitro include temperature and the presence of inhibitors or activators. For instance, cysteine protease inhibitors would block the activity of Cathepsin B, while pepstatin A would inhibit Cathepsin D.

Role in Non-Human Biochemical Pathways

In non-human biological systems, Glycine, glycylglycyl-L-phenylalanyl- can act as an intermediate in broader metabolic processes, particularly in the breakdown of proteins and peptides.

Intermediates in General Peptide Catabolism in Model Systems (e.g., activated sludge)

In complex microbial communities such as activated sludge, which is used in wastewater treatment, there is extensive catabolism of proteins and peptides. Microorganisms in activated sludge secrete a variety of extracellular proteases to break down large proteins into smaller peptides and amino acids, which can then be transported into the cell for use as carbon and nitrogen sources.

Interaction with Lysosomal Hydrolases in Cellular Models

In cellular models, small peptides like Glycine, glycylglycyl-L-phenylalanyl- can be taken up by cells through various transport mechanisms and subsequently delivered to lysosomes for degradation. The interaction with lysosomal hydrolases is a key step in the turnover of both extracellular and intracellular proteins.

Studies using the related compound, Glycyl-L-phenylalanine 2-naphthylamide (GPN), have shown that it can be transported into lysosomes and hydrolyzed by the lysosomal hydrolase Cathepsin C. This hydrolysis leads to an accumulation of the cleavage products within the lysosome, causing osmotic swelling and eventual rupture of the lysosomal membrane. While Glycine, glycylglycyl-L-phenylalanyl- itself is not known to have this lytic effect, this model demonstrates a pathway by which small phenylalanine-containing peptides can be targeted to and processed within lysosomes. It is therefore plausible that Glycine, glycylglycyl-L-phenylalanyl- would be a substrate for a range of lysosomal peptidases, including Cathepsin B and other exopeptidases, leading to its complete breakdown into amino acids within this organelle.

Non-Enzymatic Modifications Affecting Stability

Non-enzymatic modifications represent a significant pathway for the alteration of peptides and proteins in biological systems, occurring without the catalytic action of enzymes. These spontaneous chemical reactions can impact the structure, stability, and function of peptides like Glycine, glycylglycyl-L-phenylalanyl-. One of the most prominent of these modifications is glycation.

Glycation and its Impact on Peptide Stability and Degradation

Glycation is a complex series of non-enzymatic reactions initiated by the covalent attachment of a reducing sugar, such as glucose or fructose, to a free amino group of a peptide or protein. In the case of Glycine, glycylglycyl-L-phenylalanyl-, the primary sites for glycation are the N-terminal amino group of the glycine residue and the ε-amino group of any lysine (B10760008) residues if they were present in the peptide chain. The initial reaction forms an unstable Schiff base, which then undergoes rearrangement to form a more stable ketoamine, known as an Amadori product. nih.gov

The process of glycation can significantly alter the physicochemical properties of Glycine, glycylglycyl-L-phenylalanyl-. These changes can affect its stability and susceptibility to degradation. The addition of a bulky sugar moiety can induce conformational changes in the peptide, potentially shielding cleavage sites from proteolytic enzymes or, conversely, exposing new sites. nih.gov Research on various peptides and proteins has shown that glycation can either increase or decrease their stability against enzymatic degradation, depending on the specific peptide, the site of glycation, and the protease involved. nih.gov

Furthermore, the advanced stages of glycation lead to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs can introduce cross-links between peptide molecules, leading to aggregation and a decrease in solubility. nih.gov This aggregation can further reduce the peptide's bioavailability and alter its interaction with biological systems. The degradation of glycated proteins is a key biological process, and an accumulation of AGEs has been linked to various pathological conditions. nih.gov The proteolytic degradation of glycated proteins releases glycated amino acids and short peptides, which can be indicators of the extent of protein glycation in a system. researchgate.netnih.gov

Table 1: Potential Impacts of Glycation on the Stability and Degradation of Glycine, glycylglycyl-L-phenylalanyl-

ParameterEffect of GlycationPotential Consequence for Glycine, glycylglycyl-L-phenylalanyl-
Conformational StructureAlteration due to the addition of a sugar moiety.Changes in secondary structure, potentially affecting interactions with enzymes.
Proteolytic SusceptibilityCan be increased or decreased.Modified rate of degradation by proteases in non-human biological systems.
Aggregation PropensityIncreased due to the formation of Advanced Glycation End-products (AGEs) and cross-linking.Reduced solubility and potential for the formation of insoluble aggregates.
Chemical StabilityIntroduction of reactive carbonyl species can lead to further chemical modifications.Increased susceptibility to oxidative damage and other non-enzymatic modifications.

Formation of Amadori and Heyns Compounds from Non-Enzymatic Glycation

The initial, reversible reaction between the carbonyl group of a reducing sugar and a free amino group of Glycine, glycylglycyl-L-phenylalanyl- forms a Schiff base. This unstable intermediate undergoes a spontaneous rearrangement to form a more stable product. When the reacting sugar is an aldose (like glucose), this rearrangement is known as the Amadori rearrangement, and the resulting product is a 1-amino-1-deoxy-ketose, commonly referred to as an Amadori product. nih.gov Conversely, if the sugar is a ketose (like fructose), the rearrangement is termed the Heyns rearrangement, leading to the formation of a 2-amino-2-deoxy-aldose, or a Heyns compound. arabjchem.orgnih.govnih.gov

The formation of these compounds is a critical step in the Maillard reaction cascade. While more stable than the initial Schiff base, Amadori and Heyns compounds are themselves intermediates that can undergo further complex reactions, including oxidation, dehydration, and cyclization, to form AGEs. nih.gov The specific Amadori or Heyns compound formed from Glycine, glycylglycyl-L-phenylalanyl- will depend on the reacting sugar. For instance, reaction with glucose would yield a fructosyl-glycylglycyl-L-phenylalanyl- derivative.

The analysis and characterization of Amadori and Heyns compounds are often performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netimreblank.ch These methods allow for the separation and identification of the specific glycated peptide and can provide information about the site of glycation. Mass spectrometry analysis of glycated peptides reveals a characteristic mass increase corresponding to the addition of a hexose (B10828440) moiety (+162 Da). imreblank.chgatech.edu

Table 2: Formation of Amadori and Heyns Compounds from Glycine, glycylglycyl-L-phenylalanyl-

Reactant SugarRearrangement TypeProduct ClassExample Product with Glycine, glycylglycyl-L-phenylalanyl-
Glucose (Aldose)Amadori RearrangementAmadori Compound (1-amino-1-deoxy-ketose)N-(1-Deoxy-D-fructos-1-yl)-glycylglycyl-L-phenylalanine
Fructose (Ketose)Heyns RearrangementHeyns Compound (2-amino-2-deoxy-aldose)N-(2-Deoxy-D-glucos-2-yl)-glycylglycyl-L-phenylalanine

Development of Enzyme Substrates and Inhibitors as Research Tools

The specific amino acid sequence of peptides like Glycine, glycylglycyl-L-phenylalanyl- makes them valuable tools in the study of enzyme kinetics and inhibition, particularly for proteases. By modifying this tripeptide, researchers can design specific substrates for assaying protease activity and develop inhibitors to study their mechanisms of action.

Design of Peptide Substrates for Protease Activity Assays

Protease activity is often measured using synthetic peptide substrates that mimic the natural cleavage sites of these enzymes. The Glycine, glycylglycyl-L-phenylalanyl- sequence can serve as a core structure for the design of such substrates. To create a functional assay, this peptide is typically modified by attaching a reporter group, such as a chromophore or a fluorophore. pnas.org

A common approach is the design of fluorogenic substrates. In one configuration, a fluorescent group (fluorophore) is attached to one end of the peptide, and a quenching group is attached to the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When a protease cleaves the peptide bond between specific residues within the Glycine, glycylglycyl-L-phenylalanyl- sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time to determine the rate of the enzymatic reaction. nih.govpeptide.co.jp

The specificity of the substrate for a particular protease can be modulated by altering the amino acid sequence. For example, while the Gly-Gly-Phe sequence might be recognized by certain proteases, modifications to the amino acids at the P1, P2, P3, etc., positions (following the Schechter and Berger nomenclature) can enhance its selectivity for a target enzyme. expasy.org The kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined from these assays, providing valuable information about the enzyme's efficiency and affinity for the substrate. gatech.edulibretexts.org

Table 3: Example of a Designed Fluorogenic Protease Substrate Based on Glycine, glycylglycyl-L-phenylalanyl-

ComponentDescriptionFunction
Peptide CoreGlycylglycyl-L-phenylalanyl-Provides the recognition and cleavage site for the protease.
Fluorophore (e.g., EDANS)Attached to one terminus of the peptide.Emits fluorescence upon excitation.
Quencher (e.g., DABCYL)Attached to the other terminus of the peptide.Absorbs the energy emitted by the fluorophore, preventing fluorescence.
Protease ActionCleavage of a peptide bond within the core sequence.Separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

Investigating Inhibition Mechanisms of Proteases in vitro

Derivatives of Glycine, glycylglycyl-L-phenylalanyl- can also be designed as inhibitors of proteases. Understanding how these inhibitors work is crucial for drug development and for elucidating the catalytic mechanisms of enzymes. Protease inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibitors.

To investigate the inhibition mechanism of a Glycine, glycylglycyl-L-phenylalanyl- based inhibitor, kinetic studies are performed in vitro. These studies typically involve measuring the rate of the protease-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using graphical methods like the Lineweaver-Burk plot, researchers can determine the type of inhibition and calculate the inhibition constant (Ki), which is a measure of the inhibitor's potency. gatech.edu A lower Ki value indicates a more potent inhibitor. nih.gov

The design of effective inhibitors often involves modifying the peptide backbone or the side chains of the amino acids to enhance binding to the protease's active site. For instance, the peptide bond that is normally cleaved can be replaced with a non-hydrolyzable isostere to create a competitive inhibitor that binds to the active site but cannot be processed. mdpi.com Structure-activity relationship (SAR) studies, where systematic modifications are made to the inhibitor's structure and the effect on its inhibitory activity is measured, are essential for optimizing the potency and selectivity of these compounds. nih.gov

Table 4: Kinetic Parameters for Investigating Protease Inhibition

ParameterDescriptionSignificance in Inhibition Studies
Michaelis Constant (Km)The substrate concentration at which the reaction rate is half of Vmax.Changes in the apparent Km in the presence of an inhibitor can indicate the type of inhibition (e.g., competitive inhibitors increase apparent Km).
Maximum Velocity (Vmax)The maximum rate of the reaction at saturating substrate concentrations.Changes in the apparent Vmax in the presence of an inhibitor can indicate non-competitive or uncompetitive inhibition.
Inhibition Constant (Ki)The dissociation constant for the enzyme-inhibitor complex.A quantitative measure of the inhibitor's potency; a lower Ki indicates a stronger inhibitor.

Molecular Modeling and Computational Studies of Glycine, Glycylglycyl L Phenylalanyl

Classical Molecular Dynamics (MD) Simulations

Interaction with Biomimetic Membranes or Model Systems

The interaction of peptides with cell membranes is fundamental to many biological processes. Computational studies focusing on the tripeptide Glycyl-glycyl-L-phenylalanine interacting with biomimetic membranes, such as dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, reveal the driving forces behind these associations. The L-phenylalanine residue, with its bulky, hydrophobic phenyl group, is the primary anchor for membrane insertion.

Research on the interaction of the single amino acid phenylalanine with DPPC model membranes provides foundational insights. nih.gov These studies show that the interaction is not solely driven by hydrophobicity; hydrogen bonding and electrostatic interactions also play a significant role. nih.gov The phenyl ring tends to penetrate the hydrophobic core of the lipid bilayer, while the charged amino and carboxyl groups interact with the polar head groups of the phospholipids. nih.gov For Glycyl-glycyl-L-phenylalanine, the peptide backbone adds further complexity, allowing for the formation of hydrogen bonds with the lipid headgroups or surrounding water molecules.

Computational models indicate that the peptide's approach to the membrane involves a multi-step process. Initially, there is an electrostatic attraction to the membrane surface, followed by the desolvation of the phenylalanine side chain as it partitions into the low-dielectric environment of the lipid tails. This process is energetically favorable, with studies on phenylalanine showing a negative free energy change of approximately -4.54 kcal/mol, a value influenced by both hydrophobic contributions and the formation of hydrogen bonds. nih.gov The presence of GxxxG motifs, a sequence pattern found in transmembrane helices, is known to promote helix-helix interactions within membranes, and the presence of phenylalanine can further stabilize these motifs. nih.gov

ParameterDescriptionSignificance for Gly-Gly-Phe Interaction
Free Energy of Partitioning (ΔG)The energy change associated with moving the peptide from an aqueous solvent to the lipid bilayer.A negative value indicates a spontaneous interaction, driven largely by the hydrophobic phenylalanine side chain. nih.gov
Hydrogen BondsNon-covalent bonds formed between the peptide backbone (N-H, C=O) and lipid headgroups (phosphate, carbonyl).Stabilizes the peptide's position at the membrane interface. nih.gov
Hydrophobic MismatchThe difference between the length of the hydrophobic portion of the peptide and the thickness of the membrane's hydrophobic core.Influences the orientation and depth of peptide insertion.
Electrostatic InteractionsAttractive or repulsive forces between the charged termini of the peptide and the charged/polar lipid headgroups.Guides the initial approach and orientation of the peptide at the membrane surface.

Advanced Computational Techniques

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a crucial computational technique used to explore the conformational landscape of a molecule. For a peptide like Glycyl-glycyl-L-phenylalanine, the PES represents the potential energy of the system as a function of its atomic coordinates. The primary degrees of freedom that define a peptide's conformation are the dihedral angles of its backbone, specifically the Ramachandran angles phi (φ) and psi (ψ). researchgate.net

By systematically rotating these angles and calculating the corresponding energy, a multi-dimensional map is generated. acs.org The low-energy regions on this map correspond to stable conformations, while high-energy regions represent sterically disallowed structures. Studies on similar tripeptides, such as the glycine (B1666218) tripeptide, have been conducted using methods like density functional theory (DFT), which provide detailed energy landscapes. researchgate.net These maps reveal distinct energy minima corresponding to conformations like β-sheets, α-helices, or various turns. researchgate.netbiorxiv.org The presence of the bulky phenylalanine side chain in Glycyl-glycyl-L-phenylalanine significantly restricts the available conformational space compared to a simpler tripeptide like tri-glycine, creating a more defined and rugged energy landscape. researchgate.net The analysis of the PES is essential for understanding the intrinsic conformational preferences of the peptide, which in turn dictate its biological activity and interactions. researchgate.net

Conformational StateTypical Ramachandran Angles (φ, ψ)Relative Energy (kcal/mol)Description
Global Minimum (e.g., Extended β-strand)~ (-135°, +135°)0.0The most stable, lowest energy conformation, often an extended chain. researchgate.net
Local Minimum 1 (e.g., Turn-like)Varies (e.g., ~ (-80°, +70°))1.5 - 3.0A stable, folded conformation stabilized by intramolecular hydrogen bonds.
Local Minimum 2 (e.g., Right-handed α-helix)~ (-57°, -47°)2.0 - 4.0A common secondary structure element, though less likely for a short tripeptide.
Transition StateIntermediate angles> 5.0High-energy states that represent barriers between stable conformations. biorxiv.org

Force Field Development and Validation for Peptide Systems

Molecular dynamics (MD) simulations, a cornerstone of computational biochemistry, rely on force fields to describe the potential energy of a system. A force field is a set of mathematical functions and parameters that define the energy of a molecule as a function of its atomic positions. nih.gov For peptides, these parameters must accurately represent bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov

The development of a reliable force field is an intricate process. Parameters are typically derived from a combination of high-level quantum mechanical calculations and experimental data from small model compounds that represent the chemical functionalities of peptides, such as N-methylacetamide for the peptide backbone. nih.gov Widely used force fields for protein and peptide simulations include CHARMM, AMBER, GROMOS, and OPLS. nih.gov More recent developments include polarizable force fields, such as the Drude model, which explicitly account for electronic polarization, offering a more physically accurate description of intermolecular interactions at an increased computational cost. nih.gov

Validation is a critical step where the force field's performance is tested against experimental observables. For peptides, this often involves comparing simulated properties, such as the radius of gyration or nuclear magnetic resonance (NMR) J-coupling constants, with their experimentally measured values. acs.orgacs.org A well-validated force field should be able to reproduce the experimentally observed conformational ensembles of various peptides, from short, flexible chains to larger, structured proteins. acs.org

Force Field FamilyKey FeaturesTypical Application
CHARMMStands for Chemistry at HARvard Macromolecular Mechanics. Includes additive (e.g., CHARMM36m) and polarizable (Drude) versions. nih.govWidely used for simulations of proteins, lipids, and nucleic acids.
AMBERStands for Assisted Model Building with Energy Refinement. Known for its robust parameterization for proteins and nucleic acids.Protein folding, ligand binding, and free energy calculations.
GROMOSStands for GROningen MOlecular Simulation package. Developed with a focus on reproducing the free energies of hydration for amino acid side chains.Biomolecular simulations, particularly for studying condensed-phase systems.
OPLSStands for Optimized Potentials for Liquid Simulations. Parameterized to accurately reproduce the properties of liquids.Simulations in solution, solvent effects on biomolecules.

Molecular Docking for Host-Guest and Macromolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. This technique is invaluable for studying how a peptide like Glycyl-glycyl-L-phenylalanine might interact with a larger macromolecule, such as an enzyme's active site or a receptor's binding pocket.

The docking process involves two main steps: sampling and scoring. First, the algorithm samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. This can involve treating the ligand as flexible while keeping the receptor rigid, or allowing for flexibility in both molecules. Second, a scoring function is used to evaluate each generated pose, estimating the binding affinity (e.g., binding free energy). nih.gov Scoring functions are designed to approximate the key components of binding, including electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty. nih.gov

The results of a docking study provide a model of the complex, highlighting the specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions. This information can guide the design of new molecules with improved binding affinity or specificity. For Glycyl-glycyl-L-phenylalanine, docking could be used to predict its binding mode to a specific peptidase or a transport protein, providing insights into its metabolic fate or mechanism of action at a molecular level.

Docking ParameterTypical Value/OutputInterpretation
Binding Energy/Scoree.g., -5 to -12 kcal/molA more negative value indicates a stronger predicted binding affinity.
Interacting ResiduesList of amino acids (e.g., Tyr82, Asp120, Arg210)Identifies the key contact points in the receptor's binding site.
Interaction TypeHydrogen bond, hydrophobic, electrostatic, π-π stackingDescribes the nature of the forces stabilizing the ligand-receptor complex.
Root Mean Square Deviation (RMSD)< 2.0 Å (for a good prediction)Measures the conformational similarity between the docked pose and a known experimental structure (if available).

Analytical Techniques for the Research Scale Detection and Quantification of Glycine, Glycylglycyl L Phenylalanyl

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating Gly-Gly-Phe from potential impurities, reaction byproducts, or other components in a mixture. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment or the study of aggregation states.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying Gly-Gly-Phe. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity.

Detailed Research Findings: For the analysis of peptides like Gly-Gly-Phe, C18 columns are frequently employed due to their hydrophobic stationary phase, which effectively retains the peptide. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by ion-pairing. Detection is usually performed using a UV detector, as the peptide bond absorbs UV light around 210-220 nm, and the phenyl group of phenylalanine provides a characteristic absorbance maximum at approximately 258 nm. sielc.com

A study on the chromatographic behavior of the related dipeptide, glycyl-L-phenylalanine, on different monolithic columns provided insights into separation efficiency. Van Deemter curves, which relate the height equivalent to a theoretical plate (HETP) to the linear mobile phase velocity, were generated. These curves demonstrate the efficiency of the chromatographic separation, with lower HETP values indicating higher efficiency. For glycyl-L-phenylalanine, optimal efficiency was achieved at specific mobile phase velocities, showcasing the importance of method optimization for achieving sharp, well-resolved peaks necessary for accurate quantification. researchgate.net

Quantitative analysis by HPLC relies on the principle that the peak area of the analyte is proportional to its concentration. A calibration curve is constructed by injecting known concentrations of a pure Gly-Gly-Phe standard and plotting the peak area against concentration. This allows for the accurate determination of the peptide's concentration in unknown samples. Validation of such a method typically involves assessing its linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govrjptonline.org

Table 1: Representative HPLC Method for Gly-Gly-Phe Analysis
ParameterValue
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 258 nm
Injection Volume 20 µL
Column Temperature 30 °C

Size Exclusion Chromatography (SEC) is a valuable technique for investigating the potential for Gly-Gly-Phe to form dimers, trimers, or higher-order oligomers in solution. This method separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier from the column.

Detailed Research Findings: SEC is predicated on the use of a porous stationary phase. Molecules larger than the largest pores are excluded and travel with the mobile phase, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. This technique is particularly useful for detecting and quantifying aggregates, which are critical quality attributes for peptide-based research materials.

While specific SEC studies on Gly-Gly-Phe are not extensively documented in publicly available literature, research on the oligomerization of other peptides and amino acids provides a framework for its application. For instance, studies on glycine (B1666218) oligomerization have successfully used ion-pair HPLC, a technique related to reversed-phase chromatography, to separate and quantify oligomers up to 14 residues in length. nih.govnih.gov Phenylalanine itself has been shown to self-assemble into oligomers and fibrillar aggregates, a process that can be studied using techniques like ion-mobility mass spectrometry. nih.gov Given these precedents, SEC would be a suitable method to explore whether Gly-Gly-Phe exhibits similar self-association tendencies under various conditions of concentration, pH, and ionic strength. The mobile phase in SEC is chosen to minimize interactions between the analyte and the stationary phase, ensuring that separation is based solely on size.

Table 2: Typical SEC Parameters for Peptide Oligomerization Analysis
ParameterValue
Column Silica-based with appropriate pore size for small peptides (e.g., 100-300 Å)
Mobile Phase Phosphate buffered saline (PBS), pH 7.4, or other aqueous buffers
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 280 nm (if an aromatic residue is present)
Standards A set of proteins or peptides with known molecular weights for calibration

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of Gly-Gly-Phe, providing precise molecular weight determination and structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of intact peptides like Gly-Gly-Phe.

Detailed Research Findings: In ESI-MS, a solution of the peptide is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated peptide molecules, [M+H]+. The theoretical monoisotopic mass of Gly-Gly-Phe (C13H17N3O4) is 279.1219 Da. Therefore, in a positive ion mode ESI-MS spectrum, the most prominent peak would be expected at an m/z (mass-to-charge ratio) of 280.1292. The presence of sodium adducts, [M+Na]+, at an m/z of 302.1111 is also common. Data from the analysis of the related dipeptide, Gly-Phe, shows the detection of the protonated molecule [M+H]+, confirming the utility of this technique for peptide analysis. nih.gov

Table 3: Expected m/z Values for Gly-Gly-Phe in ESI-MS
Ion SpeciesFormulaCalculated m/z
[M+H]+ [C13H18N3O4]+280.1292
[M+Na]+ [C13H17N3O4Na]+302.1111
[M+K]+ [C13H17N3O4K]+318.0851

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide. In an MS/MS experiment, the protonated molecule of Gly-Gly-Phe (m/z 280.13) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to confirm the peptide's sequence.

Detailed Research Findings: Peptide fragmentation in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. For Gly-Gly-Phe, the expected fragmentation would yield a series of these ions, which are diagnostic for the sequence. For example, the b2 ion would correspond to the Gly-Gly fragment, and the y1 ion would correspond to the C-terminal Phenylalanine residue. Studies on the fragmentation of modified Gly-Phe have shown characteristic losses corresponding to the amino acid residues, providing a basis for predicting the fragmentation of Gly-Gly-Phe. researchgate.netmdpi.com The fragmentation of protonated amino acids, including glycine and phenylalanine, primarily results in the loss of water and carbon monoxide. nih.gov

Table 4: Predicted Major Fragment Ions for [Gly-Gly-Phe+H]+ in MS/MS
Fragment IonSequenceCalculated m/z
b1 Gly58.0288
b2 Gly-Gly115.0502
y1 Phe166.0862
y2 Gly-Phe223.1077

Electrochemical and Potentiometric Methods for Chemical Equilibrium

Electrochemical and potentiometric methods are instrumental in studying the chemical equilibria of peptides like Glycine, glycylglycyl-L-phenylalanyl-, particularly its protonation states and interactions with metal ions.

Potentiometric pH-metry is a highly effective technique for determining the protonation constants (pKa values) of the ionizable groups in the peptide (the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains) and the stability constants of its metal complexes. researchgate.netjmaterenvironsci.com The method involves the precise measurement of pH of a solution containing the peptide as it is titrated with a standard acid or base. By analyzing the resulting titration curve, one can calculate the equilibrium constants for the protonation and deprotonation reactions. jmaterenvironsci.com

When a metal ion is introduced into the system, it can compete with protons for the binding sites on the peptide, which include the terminal groups and the amide nitrogens of the peptide backbone. researchgate.net Potentiometric titrations of the peptide in the presence of various concentrations of a metal ion allow for the determination of the stoichiometry and stability constants of the formed metal-peptide complexes. scirp.orgresearchgate.net This provides critical information on the coordination chemistry and the species distribution as a function of pH. scispace.com

Electrochemical techniques such as cyclic voltammetry can be used to investigate the redox properties of the peptide and its metal complexes. researchgate.net For instance, the adsorption of the L-phenylalanine residue onto an electrode surface can be studied to understand its orientation and interaction with the electrode at different applied potentials. researchgate.net This can reveal information about the Gibbs energies of adsorption and potential oxidation or reduction processes. researchgate.net The oxidation of metal complexes of the peptide can also be investigated to understand how the coordination environment influences the metal's redox potential. researchgate.net

Table 3: Equilibrium Constants Determined by Potentiometry

Equilibrium ConstantSymbolDescription
Protonation ConstantK_aRepresents the affinity of a functional group for a proton.
Overall Stability ConstantβRepresents the overall equilibrium for the formation of a metal-ligand complex from the free metal ion and ligand.
Stepwise Stability ConstantK_nRepresents the equilibrium for the addition of a single ligand to a metal ion or a lower-order complex.

Biophysical Methods for Interaction Studies (e.g., Diffusion Experiments)

A variety of biophysical methods are employed to characterize the interactions of Glycine, glycylglycyl-L-phenylalanyl- with other molecules in solution. jmaterenvironsci.com Diffusion-based experiments are particularly useful for probing these interactions by measuring changes in the hydrodynamic size of the peptide upon binding to a partner.

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the time-dependent fluctuations in the intensity of light scattered by molecules undergoing Brownian motion in solution. jmaterenvironsci.com Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light, while larger particles or complexes diffuse more slowly. By analyzing these fluctuations, DLS can determine the translational diffusion coefficient (D_T), which can then be used to calculate the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D_T)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

When Glycine, glycylglycyl-L-phenylalanyl- binds to another molecule, the resulting complex will be larger and have a greater hydrodynamic radius than the unbound peptide. This change in size leads to a decrease in the diffusion coefficient, which is detectable by DLS. By performing DLS measurements on the peptide alone and then in the presence of varying concentrations of a potential binding partner, one can monitor the formation of complexes and gain insights into the stoichiometry and affinity of the interaction. This method is valuable for studying protein-peptide interactions, aggregation phenomena, and the formation of other molecular assemblies.

Table 4: Illustrative Data from a Diffusion Experiment (DLS)

SampleHydrodynamic Radius (R_h) (nm)Interpretation
Glycine, glycylglycyl-L-phenylalanyl- alone0.8Size of the monomeric peptide.
Glycine, glycylglycyl-L-phenylalanyl- + Binding Partner2.5Formation of a larger complex, indicating interaction.

Interactions with Supramolecular Assemblies and Material Science Applications Research Focus

Host-Guest Chemistry with Macrocycles (e.g., Cyclodextrins)

The encapsulation of guest molecules by macrocyclic hosts, such as cyclodextrins, is a cornerstone of supramolecular chemistry. Gly-Gly-Phe, with its hydrophobic phenylalanine side chain, is an ideal candidate for forming inclusion complexes with these torus-shaped oligosaccharides.

Thermodynamics and Kinetics of Complexation

The formation of such complexes is governed by a delicate balance of thermodynamic forces, including hydrophobic interactions, van der Waals forces, and changes in solvation. A common phenomenon observed in the binding of guest molecules to cyclodextrins is enthalpy-entropy compensation. In the case of aromatic amino acids, it has been noted that a significant portion of the enthalpy gain upon complexation is offset by an unfavorable entropy change, with the remaining enthalpic contribution driving the stabilization of the complex. Isothermal Titration Calorimetry (ITC) is a primary technique for elucidating the complete thermodynamic profile of these interactions, providing direct measurement of the binding constant, enthalpy (ΔH), and stoichiometry, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. While the binding constant for the Gly-Gly-Phe-β-cyclodextrin complex is known, detailed calorimetric studies providing specific values for ΔH and ΔS for this particular tripeptide are not yet widely reported.

The kinetics of cyclodextrin (B1172386) inclusion complexation are typically fast, involving the threading of the guest molecule into the macrocyclic cavity. The process can be intricate, potentially involving bidirectional inclusion and the formation of orientational isomers. Techniques such as high-performance affinity chromatography can be employed to determine the kinetic rate constants of association and dissociation for drug-cyclodextrin complexes, though specific kinetic data for Gly-Gly-Phe remains an area for further investigation.

Table 1: Binding Constants for the Inclusion of Phenylalanine-Containing Moieties with β-Cyclodextrin

Guest Molecule Binding Constant (K) [M⁻¹]
L-Phenylalanine 17

Coordination Chemistry with Metal Ions

The peptide backbone and the terminal functional groups of Gly-Gly-Phe provide multiple potential binding sites for metal ions, leading to the formation of a variety of coordination complexes and materials.

Ligand Binding Sites and Coordination Modes

Peptides and amino acids typically coordinate to metal ions as N,O-bidentate ligands, utilizing the amino group and a carboxylate or deprotonated amide nitrogen atom. In tripeptides like Gly-Gly-Phe, the potential coordination sites include the N-terminal amino group, the two amide nitrogens (which can be deprotonated at higher pH), and the C-terminal carboxylate group.

For copper(II) complexes with glycine-containing tripeptides, studies have shown that the coordination mode is highly dependent on the pH of the solution. At lower pH, coordination often involves the N-terminal amine and the first peptide oxygen. As the pH increases, deprotonation of the amide nitrogens can occur, leading to their involvement in coordination and the formation of a more stable chelate structure. For instance, in copper(II) complexes with tripeptides containing a C-terminal histidine, a "double-sided" coordination has been observed, where the metal ion can bind to both the N-terminal amine/carbonyl region and the C-terminal imidazole/carboxylate region. While Gly-Gly-Phe lacks a coordinating side chain like histidine, the principle of multiple potential binding sites remains. The specific coordination geometry will depend on the metal ion, the pH, and the stoichiometry of the reaction.

Spectroscopic Characterization of Metal-Peptide Complexes

The formation of metal-peptide complexes with Gly-Gly-Phe can be monitored and characterized using various spectroscopic techniques, including Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: The coordination of a metal ion to the peptide typically induces significant shifts in the vibrational frequencies of the involved functional groups. For instance, binding to the N-terminal amino group and the C-terminal carboxylate group in phenylalanine complexes with transition metals leads to noticeable changes in the N-H and C=O stretching frequencies, respectively. The IR spectra of copper(II) complexes with amino acids containing hydrophobic residues show characteristic bands for metal-to-ligand vibrations, specifically ν(Cu-N) and ν(Cu-O) modes, in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The coordination of transition metal ions with d-orbitals to Gly-Gly-Phe gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. These often include ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transition bands in the visible region. The position and intensity of these bands are sensitive to the coordination geometry and the ligand field strength. For example, copper(II) complexes with amino acids and peptides typically exhibit a broad d-d absorption band in the visible range, the λmax of which is indicative of the coordination environment around the copper(II) ion.

Table 2: General Spectroscopic Changes upon Metal Coordination to Peptides

Spectroscopic Technique Observed Changes Information Gained
Infrared (IR) Shifts in ν(N-H), ν(C=O), and ν(COO⁻) bands; Appearance of ν(M-N) and ν(M-O) bands. Identification of coordinating functional groups.

Formation of Coordination Polymers with Peptides

The ability of Gly-Gly-Phe to act as a multidentate ligand allows for its use as a building block in the construction of coordination polymers, including Metal-Organic Frameworks (MOFs). In these materials, the peptide links metal ions or metal clusters into extended one-, two-, or three-dimensional networks. The synthesis of such materials is a growing area of research, driven by their potential applications in catalysis, separation, and biomedicine.

The structure of Glycine (B1666218), glycylglycyl-L-phenylalanyl-, often abbreviated as GGFG, lends itself to spontaneous organization into ordered structures through non-covalent interactions. This process of self-assembly is a cornerstone of nanotechnology and biomaterials development.

Investigation of Peptide-Based Nanostructures and Hydrogels

Research into short peptides has shown their capacity to form a variety of well-defined nanostructures, including nanotubes, fibers, vesicles, and spherical micelles. nih.gov Glycine-rich peptides, in particular, have demonstrated an intrinsic ability to self-assemble into fibers and networked fibrils, sometimes forming self-supporting gels. nih.govsemanticscholar.org The presence of glycine residues in the GGFG sequence contributes to the flexibility needed for such assembly processes. nih.govgenovis.com

Furthermore, the inclusion of an aromatic amino acid like L-phenylalanine is crucial. Modified phenylalanine derivatives are a well-established class of molecules that form self-assembled hydrogels, which are highly valued for biomedical applications such as the sustained release of therapeutic agents. nih.govnih.gov While the GGFG peptide itself is primarily studied as a linker, related N- and C-protected tetrapeptides, such as Boc-Gly-Gly-Phe-Gly-OH, are noted for their self-assembly properties. medchemexpress.com The interplay between the flexible glycine segments and the interactive phenylalanine residue allows the peptide to form higher-order structures like hydrogels, which have potential applications in tissue engineering and drug delivery. nih.govnih.gov

Driving Forces for Self-Assembly (e.g., π-π stacking, hydrogen bonding)

The spontaneous organization of GGFG peptides into ordered nanostructures is governed by a balance of specific intermolecular and intramolecular forces. nih.gov Two primary non-covalent interactions are responsible for the stability of these assemblies: hydrogen bonding and π-π stacking.

Hydrogen Bonding : The peptide backbone of GGFG contains multiple amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive networks of intermolecular hydrogen bonds, often leading to the formation of β-sheet-like structures. mdpi.com This type of bonding is a fundamental force in the formation and stabilization of many peptide-based nanostructures, including tubes and fibers. nih.govrsc.orgacs.orgmdpi.com The dimensionality and density of these hydrogen bond networks are critical in determining the mechanical properties and stability of the resulting material. nih.gov

π-π Stacking : The phenylalanine residue, with its aromatic side chain, introduces the potential for π-π stacking interactions. These interactions occur when the electron-rich aromatic rings of adjacent molecules align, contributing significantly to the stability of the assembled structure. mdpi.com π-π stacking is a key driver in the self-assembly of many aromatic-containing peptides, often working in concert with electrostatic and hydrophobic interactions to direct the formation of specific morphologies like nanospheres or nanofibers. rsc.orgacs.orgtandfonline.com Studies on analogous peptides confirm that the environment around the aromatic ring becomes more ordered and hydrophobic during aggregation, which is indicative of π-π stacking. nih.gov

Driving ForceInteracting GroupResulting Structure
Hydrogen Bonding Peptide Backbone (Amide groups)β-sheet motifs, stabilization of nanofibers and nanotubes. nih.govmdpi.com
π-π Stacking Phenylalanine Side Chain (Aromatic ring)Stabilization of layered assemblies, nanofibers, and nanospheres. rsc.orgacs.org

Peptide-Based Linkers in Bioconjugation Research

The GGFG sequence has been extensively explored as a cleavable linker in the field of bioconjugation, most notably for the development of Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and its properties dictate the stability and efficacy of the ADC.

Design and Synthesis of Cleavable Peptide Linkers (e.g., Gly-Gly-Phe-Gly motifs)

The GGFG tetrapeptide is designed as an enzymatically cleavable linker. broadpharm.combroadpharm.com Its sequence is a known substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. nih.goviris-biotech.de This design allows the ADC to remain stable and intact while circulating in the bloodstream, only releasing its cytotoxic payload after being internalized by the target cancer cell and trafficked to the lysosome. creativebiolabs.netcreativebiomart.net

The design often incorporates glycine residues to provide flexibility and solubility, which can improve protein folding and reduce unfavorable interactions between the conjugated molecules. nih.govkbdna.comarvysproteins.com The GGFG motif has been explored as a promising alternative to more common linkers like the valine-citrulline (Val-Cit) motif. iris-biotech.de

The synthesis of these linkers involves standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov For bioconjugation, the peptide is often modified with terminal functional groups or protecting groups such as Boc (tert-butyloxycarbonyl), Fomc, or Mc (maleimidocaproyl) to facilitate controlled conjugation to the antibody and the drug. medchemexpress.comdcchemicals.commedchemexpress.com A crucial component often paired with the GGFG linker is a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). creativebiolabs.netrsc.org After the peptide is cleaved by the protease, the PABC spacer spontaneously decomposes, ensuring the release of the drug in its original, unmodified active form. creativebiomart.net

Evaluation of Linker Stability and Proteolytic Cleavage in vitro

A critical aspect of ADC development is ensuring the linker is highly stable in systemic circulation but is efficiently cleaved upon reaching the target cell's lysosome. creativebiolabs.net The GGFG linker has been evaluated in numerous studies and has shown excellent serum stability. nih.govrsc.org

In vitro assays are used to confirm its susceptibility to proteolytic cleavage. These experiments typically involve incubating the GGFG-linked conjugate with purified lysosomal enzymes, particularly cathepsin B, and monitoring the release of the payload over time. nih.govrsc.org Studies have demonstrated that cathepsins B, H, and L are all capable of cleaving the GGFG sequence to release the conjugated drug. nih.gov The success of this linker is exemplified by its use in several ADCs in clinical development, including datopotamab deruxtecan (B607063) (DS-1062a) and patritumab deruxtecan (U3-1402), as well as the highly successful approved drug Trastuzumab deruxtecan (Enhertu/DS-8201a). nih.govrsc.org The anti-tumor activity of conjugates using this linker has been shown to directly correlate with its cleavability. nih.gov

Linker MotifCleaving EnzymeKey FeatureExample Application
Gly-Gly-Phe-Gly Cathepsin B, H, L nih.govHigh plasma stability, efficient lysosomal cleavage. nih.govcreativebiolabs.netTrastuzumab deruxtecan (Enhertu) nih.govrsc.org

Linker Chemistries for Research Tool Development

The specific chemistry of the GGFG linker system is fundamental to its utility in developing research tools and therapeutics. The combination of the protease-sensitive peptide sequence with a self-immolative spacer like PABC represents a sophisticated chemical strategy for controlled molecular release. creativebiomart.netrsc.org This platform is not limited to ADCs but can be adapted for other applications where targeted release is desired.

For research purposes, the GGFG linker can be incorporated into fluorescent probes or other molecular tools to study enzyme activity in cellular environments. By attaching a fluorophore and a quencher via a GGFG linker, researchers can design probes that fluoresce only after the linker is cleaved by a specific protease. This allows for the visualization and quantification of enzyme activity within live cells. The versatility of peptide synthesis allows for the incorporation of various reactive handles (e.g., maleimides, azides, alkynes) for conjugation to different molecules of interest, making the GGFG motif a valuable component in the toolkit of chemical biology. dcchemicals.comprecisepeg.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Gly-Gly-Phe (glycylglycyl-L-phenylalanyl) in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. Purification involves reversed-phase HPLC with C18 columns, and characterization relies on NMR (e.g., 1^1H and 13^13C) for structural confirmation and mass spectrometry (MS) for molecular weight validation . Glycylglycine (Gly-Gly), a component of this tripeptide, can be synthesized via enzymatic coupling or chemical methods, with purity assessed by titration (≥99% by titration) .

Q. How should researchers evaluate the stability of Gly-Gly-Phe under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include accelerated degradation tests at extreme pH (e.g., 2–12) and temperatures (e.g., 4°C, 25°C, 37°C). Monitor decomposition products (e.g., CO2_2, NOx_x) using gas chromatography-mass spectrometry (GC-MS). Evidence suggests Gly-Gly is resistant to hydrolysis under standard conditions, but phenylalanine residues may oxidize at high temperatures .

Q. What role does Gly-Gly-Phe play in studying peptide bond hydrolysis kinetics?

  • Methodological Answer : Gly-Gly-Phe serves as a model substrate for proteases due to its simplified structure. Hydrolysis rates can be quantified via UV-Vis spectroscopy (monitoring absorbance changes at 214 nm) or LC-MS to detect cleavage products. Non-hydrolyzable analogs (e.g., Gly-Ψ[CH2_2NH]-Phe) are used as negative controls .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for quantifying Gly-Gly-Phe in complex biological matrices?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope-labeled internal standards (e.g., Glycine-d5) ensures precision. For tissue samples, homogenize in cold methanol, centrifuge, and derivatize with AccQ-Tag for enhanced MS sensitivity .

Q. How can Gly-Gly-Phe interactions with glycoproteins be systematically investigated?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Glycan microarrays (as described in MIRAGE guidelines) enable high-throughput screening of interactions with glycan moieties . Structural insights can be augmented by molecular dynamics (MD) simulations using software like GROMACS .

Q. How should researchers resolve contradictions in data from NMR and MS analyses of Gly-Gly-Phe derivatives?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example, discrepancies in oxidation product identification can be addressed by combining 1^1H-NMR (for functional groups) with high-resolution MS (HRMS) for exact mass. Refer to glycomics reproducibility frameworks (e.g., MIRAGE) to standardize workflows .

Q. What methodologies are effective for tracing Gly-Gly-Phe metabolic pathways in plant or mammalian systems?

  • Methodological Answer : Isotopic tracing with 13^{13}C-labeled Gly-Gly-Phe, followed by LC-MS/MS or NMR metabolomics, identifies incorporation into nitrogenous compounds (e.g., purines, glutathione). In plants, root uptake studies require hydroponic systems with controlled glycine concentrations (0.1–10 mM) to assess nitrogen assimilation .

Q. How can computational modeling predict the conformational dynamics of Gly-Gly-Phe in aqueous environments?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model solvation effects. Tools like Gaussian 16 optimize geometry, while molecular docking (AutoDock Vina) predicts interactions with enzymatic active sites. Validate with experimental circular dichroism (CD) spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.